molecular formula C24H18N2O2S B2685726 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 887198-60-9

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B2685726
CAS No.: 887198-60-9
M. Wt: 398.48
InChI Key: NJVLBIYLYQMBIK-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of alpha-halo ketones with thioamides . The substituents on the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Applications

A variety of compounds, including those structurally related to "N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide," have been synthesized and evaluated for their anticancer properties. These studies demonstrate the potential of thiazole and xanthene derivatives in the development of new anticancer therapies.

  • Synthesis and Anticancer Evaluation : A study reported the design, synthesis, and evaluation of benzamides and amide derivatives, showing moderate to excellent anticancer activity against several cancer cell lines. The derivatives exhibited higher activity than etoposide, a reference drug, against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).

  • Antifungal and Anticancer Activities : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their activities against phytopathogenic fungi and cancer cell lines. Among these, certain derivatives exhibited higher antifungal activity compared to the standard fungicide boscalid and showed promise for anticancer applications (Du et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Research into thiazole and xanthene derivatives has also explored their role as enzyme inhibitors, which could be beneficial for treating various diseases, including cancer.

  • Xanthine Oxidase and Tyrosinase Inhibitors : Another study synthesized benzamide/amide derivatives and evaluated them as xanthine oxidase and tyrosinase inhibitors. These compounds were found to be potent inhibitors, suggesting their potential use in designing novel inhibitors for these enzymes (Bandgar et al., 2012).

  • Polyamide Synthesis with Xanthene Units : New aromatic polyamides containing xanthene units were synthesized, showing high glass transition temperatures, excellent thermal stability, and good solubility in polar solvents. These materials could have applications in high-performance polymers due to their mechanical strength and thermal properties (Guo et al., 2015).

Future Directions

Thiazole compounds continue to be an area of active research due to their wide range of biological activities. Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-15-25-20(14-29-15)16-7-6-8-17(13-16)26-24(27)23-18-9-2-4-11-21(18)28-22-12-5-3-10-19(22)23/h2-14,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLBIYLYQMBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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